Glycyl tyrosine

Beschreibung

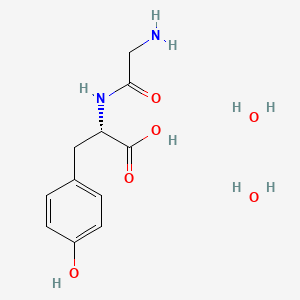

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.2H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);2*1H2/t9-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELZBUAWAUZDLF-WWPIYYJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192736 | |

| Record name | Glycyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39630-46-1 | |

| Record name | Glycyl tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039630461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYL TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269373P3AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glycyl-L-tyrosine structure and chemical formula.

An In-depth Technical Guide to Glycyl-L-tyrosine

Introduction

Glycyl-L-tyrosine is a dipeptide composed of the amino acids glycine (B1666218) and L-tyrosine linked by a peptide bond.[1] This compound is of significant interest to researchers, scientists, and drug development professionals due to its enhanced solubility and bioavailability compared to L-tyrosine alone.[2] L-tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of important catecholamines like dopamine, norepinephrine, and epinephrine.[3] However, its low solubility in water presents challenges for its use in applications such as parenteral nutrition and cell culture media.[3][4] Glycyl-L-tyrosine overcomes this limitation, offering a highly soluble and stable source of L-tyrosine, making it a valuable component in various biotechnological and pharmaceutical applications.[3][5]

Chemical Structure and Formula

Glycyl-L-tyrosine is chemically known as (2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid.[6] It is a dipeptide formed from glycine and L-tyrosine.[1]

Figure 1: 2D representation of the Glycyl-L-tyrosine molecule.

Physicochemical Properties

Glycyl-L-tyrosine appears as a white to off-white crystalline solid.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [2][7][8][9][10][11][12] |

| Molecular Weight | 238.24 g/mol | [2][8][9][13][14][15] |

| CAS Number | 658-79-7 | [2][7][8][10][11][12] |

| Melting Point | 278-285 °C (with decomposition) | [9][13][15][16] |

| Density | ~1.36 g/cm³ | [7][16] |

| Water Solubility | 44.1 g/L at 25°C | [9][16] |

| pKa | 2.95 ± 0.10 (Predicted) | [1][9][16] |

| LogP | -0.45 at 25°C | [9] |

| Appearance | White to pale yellow solid | [1][13][16] |

Experimental Protocols: Synthesis of Glycyl-L-tyrosine

Several methods for the synthesis of Glycyl-L-tyrosine have been reported in the literature. A common and industrially applicable approach is the acyl chloride method, which involves the condensation of L-tyrosine with chloroacetyl chloride followed by ammonolysis.[3][17]

Detailed Methodology: Acyl Chloride Method

This method can be broken down into two main stages:

Stage 1: Synthesis of N-chloroacetyl-L-tyrosine

-

L-tyrosine is dissolved in an alkaline aqueous solution (e.g., using sodium hydroxide (B78521) or potassium carbonate).[18][19]

-

The solution is cooled to a low temperature, typically between -10°C and 0°C.[18][19]

-

Chloroacetyl chloride is added portion-wise to the cooled solution while maintaining the alkaline pH and low temperature.[17][19]

-

The reaction is monitored (e.g., by HPLC) until the L-tyrosine is consumed.[18][19]

-

The pH of the reaction mixture is then adjusted to the acidic range (e.g., pH 2.5-5.0) using an acid like hydrochloric acid to precipitate the N-chloroacetyl-L-tyrosine intermediate.[18][19]

-

The precipitate is collected by filtration.[18]

Stage 2: Ammonolysis to form Glycyl-L-tyrosine

-

The N-chloroacetyl-L-tyrosine intermediate is treated with concentrated ammonia (B1221849) water.[17]

-

The reaction proceeds to replace the chlorine atom with an amino group, forming Glycyl-L-tyrosine.[17]

-

After the reaction is complete, excess ammonia is removed, often under reduced pressure.[17]

-

The resulting crude Glycyl-L-tyrosine is then purified, typically by recrystallization from water.[3][17]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy Glycyl-L-tyrosine | 658-79-7 | >98% [smolecule.com]

- 3. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 4. chayon.co.kr [chayon.co.kr]

- 5. Glycyl-L-Tyrosine Dihydrate | ajinomotocellistkorea [ajinomotocellistkorea.com]

- 6. Glycyl-L-tyrosine | C11H14N2O4 | CID 92829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Glycyl-L-Tyrosine BP EP USP CAS 658-79-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. Gly-Tyr - Glycyl-L-tyrosine [sigmaaldrich.com]

- 9. N-Glycyl-L-tyrosine price,buy N-Glycyl-L-tyrosine - chemicalbook [chemicalbook.com]

- 10. usbio.net [usbio.net]

- 11. Glycyl-L-tyrosine [webbook.nist.gov]

- 12. Glycyl-L-tyrosine [webbook.nist.gov]

- 13. Glycyl-L-Tyrosine | Dipeptide for Cell Proliferation Media | Baishixing | ETW [etwinternational.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. N-Glycyl-L-tyrosine | 658-79-7 [chemicalbook.com]

- 16. Cas 658-79-7,N-Glycyl-L-tyrosine | lookchem [lookchem.com]

- 17. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]

- 18. Preparation method of glycyl-tyrosine - Eureka | Patsnap [eureka.patsnap.com]

- 19. CN102976967A - Synthesis and study of glycyl-L-tyrosine intermidate - Google Patents [patents.google.com]

Glycyl-L-tyrosine: A Technical Guide to its Biological Functions and Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-tyrosine (Gly-Tyr) is a dipeptide composed of glycine (B1666218) and L-tyrosine. Primarily recognized for its high solubility and stability in aqueous solutions, it serves as a critical component in parenteral nutrition formulations to deliver the conditionally essential amino acid, L-tyrosine. This technical guide provides an in-depth analysis of the biological functions and roles of Glycyl-L-tyrosine, focusing on its transport, metabolism, and established physiological effects. While early speculation suggested a potential role as a signaling molecule, the current body of evidence strongly indicates that its biological activities are attributable to its function as a pro-drug for L-tyrosine. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its metabolic pathways to support further research and development.

Introduction

L-tyrosine is an aromatic amino acid that is a fundamental building block for protein synthesis and a precursor to vital catecholamines (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin (B1238610).[1][2] However, its clinical application, particularly in parenteral nutrition, is hampered by its poor solubility in aqueous solutions at neutral pH.[1][3] To overcome this limitation, highly soluble and stable dipeptides of tyrosine have been synthesized. Glycyl-L-tyrosine is one of the most well-studied of these dipeptides.[4]

Its primary biological role is to serve as a safe and efficient delivery vehicle for L-tyrosine.[3][5] Upon intravenous administration, Glycyl-L-tyrosine is rapidly hydrolyzed by peptidases in the plasma and various tissues, releasing free glycine and L-tyrosine which then enter their respective metabolic pathways.[6][7] This guide will detail the mechanisms of its cellular uptake, metabolic fate, and the downstream physiological consequences of the liberated L-tyrosine.

Physicochemical and Pharmacokinetic Properties

Glycyl-L-tyrosine's utility is rooted in its chemical and pharmacokinetic profile. It offers significantly improved solubility over free L-tyrosine, allowing for its inclusion in concentrated nutritional solutions. Once administered, it is characterized by rapid clearance and hydrolysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [8] |

| Molecular Weight | 238.24 g/mol | [8] |

| CAS Number | 658-79-7 | [8] |

| Solubility in Water | High; significantly greater than L-tyrosine (0.45 g/L at 25°C) | [1][4] |

| Plasma Half-life (Human) | ~3.4 minutes | [6] |

| Volume of Distribution | Approximates extracellular space | [6] |

| Whole-Body Clearance (Human) | 1,780 ± 199 mL/kg/min | [9] |

| Hydrolysis Enzyme (kcat) | Carboxypeptidase A (0.9 min⁻¹) | [10] |

| Hydrolysis ΔG Barrier | 19.9 kcal/mol (Experimental) | [10] |

| PEPT1 Activation (EC₅₀) | 0.14 mM (for a related compound) | [11] |

Biological Functions and Roles

The biological functions of Glycyl-L-tyrosine are intrinsically linked to its transport into the cellular environment and its subsequent breakdown to yield L-tyrosine.

Cellular Transport

Glycyl-L-tyrosine is actively transported across cellular membranes by proton-coupled oligopeptide transporters (POTs), primarily PEPT1 and PEPT2.[12] These transporters are expressed in various tissues, with PEPT1 being the predominant transporter in the apical membrane of intestinal epithelial cells and PEPT2 being found in the kidney, brain, and lungs.[13][14] The transport is an active process, driven by an inwardly directed proton gradient.[13] This mechanism allows for the efficient uptake of the dipeptide from the bloodstream into tissues where it can be hydrolyzed.

Metabolism and Hydrolysis

Following intravenous infusion, Glycyl-L-tyrosine has a very short half-life in the plasma due to rapid hydrolysis by ubiquitous peptidases.[6] Studies show that intact Glycyl-L-tyrosine is often undetectable in plasma and tissues shortly after administration, indicating a virtually quantitative and immediate breakdown into its constituent amino acids, glycine and L-tyrosine.[6][7] This rapid cleavage is the core of its biological action, as it efficiently liberates L-tyrosine for metabolic use. The hydrolysis is so efficient that it is not impaired even in patients with hepatic failure.[9]

Physiological Roles of Liberated L-Tyrosine

The physiological significance of Glycyl-L-tyrosine administration is entirely derived from the functions of the released L-tyrosine. Once liberated, L-tyrosine is available to all tissues to:

-

Serve as a substrate for protein synthesis.

-

Act as a precursor for the synthesis of catecholamine neurotransmitters. In dopaminergic and adrenergic neurons, L-tyrosine is the rate-limiting precursor for the synthesis of dopamine, norepinephrine, and epinephrine.[2][15] This pathway is critical for neuronal communication, mood regulation, and the stress response.

-

Be converted into thyroid hormones (thyroxine and triiodothyronine) in the thyroid gland. [2]

-

Act as a precursor for melanin synthesis. [1]

Pathological Relevance

The primary pathological relevance of Glycyl-L-tyrosine is in the context of clinical nutrition for patients who are unable to consume food orally and require total parenteral nutrition (TPN).[3][16] In catabolic states (e.g., after surgery, trauma, or sepsis), the demand for amino acids, including tyrosine, is elevated. Glycyl-L-tyrosine provides a means to supply adequate amounts of tyrosine, supporting nitrogen balance and facilitating normal growth, particularly in neonatal patients.[7][17] There is no evidence to suggest that Glycyl-L-tyrosine itself is involved in the etiology of any disease.

Experimental Protocols

Chemical Synthesis: Acyl Chloride Method

This protocol describes a common method for the chemical synthesis of Glycyl-L-tyrosine.[1]

Step 1: Preparation of Glycyl Chloride Hydrochloride

-

Combine glycine (1.0 kg) and thionyl chloride (3.0 kg) in a suitable reaction vessel.

-

Heat the mixture to a gentle reflux and maintain for 6-8 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Add isopropyl ether to the residue to induce precipitation.

-

Collect the precipitated glycyl chloride hydrochloride by centrifugation or filtration.

Step 2: Synthesis of Glycyl-L-tyrosine

-

Dissolve L-tyrosine (1.0 kg) in water (8.0 kg).

-

Slowly add a de-acidifying agent such as potassium carbonate (3.8 kg) or triethylamine (B128534) (2.8 kg) while cooling the mixture to between -10°C and -5°C.

-

Add the glycyl chloride hydrochloride (1.1 kg) in batches, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, allow the reaction to proceed with stirring for 3-5 hours at a temperature between 0°C and 15°C.

-

Monitor the reaction for the disappearance of L-tyrosine (e.g., by HPLC).

-

Once the reaction is complete, adjust the pH of the solution to 4.3-5.0 with dilute hydrochloric acid (3N) to precipitate the crude Glycyl-L-tyrosine.

-

Collect the crude product by filtration.

Step 3: Purification

-

The crude product can be further purified by recrystallization from water.

References

- 1. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 2. Tyrosine - Wikipedia [en.wikipedia.org]

- 3. The potential use of parenteral dipeptides in clinical nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dipeptides in parenteral nutrition: from basic science to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Availability of amino acids supplied intravenously in healthy man as synthetic dipeptides: kinetic evaluation of L-alanyl-L-glutamine and glycyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycyl-L-tyrosine | C11H14N2O4 | CID 92829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Utilization of tyrosine-containing dipeptides and N-acetyl-tyrosine in hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 16. Glutamine-containing dipeptides in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tyrosine kinetics and requirements during total parenteral nutrition in the neonatal piglet: the effect of glycyl-L-tyrosine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycyl-L-Tyrosine's Role in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-tyrosine (GY), a dipeptide composed of glycine (B1666218) and L-tyrosine, serves as a crucial supplement in cellular metabolism research and biopharmaceutical production. Its primary mechanism of action is to function as a highly soluble and stable precursor of L-tyrosine, an amino acid with limited solubility that is essential for protein synthesis and various cellular processes. This technical guide provides an in-depth analysis of the uptake, intracellular hydrolysis, and subsequent metabolic and signaling effects of glycyl-L-tyrosine. It includes a summary of quantitative data, detailed experimental protocols for key analyses, and visualizations of the relevant cellular pathways and experimental workflows.

Introduction

L-tyrosine is an essential amino acid for the in vitro culture of mammalian cells, playing a critical role in protein synthesis and as a precursor for various signaling molecules.[1][2] However, its poor solubility in aqueous solutions at neutral pH presents a significant challenge for its inclusion in cell culture media and parenteral nutrition solutions.[2][3] Glycyl-L-tyrosine has emerged as a practical solution to this limitation due to its enhanced solubility and stability.[4][5] This guide elucidates the mechanism by which this dipeptide supports cellular metabolism, focusing on its journey from the extracellular medium to its integration into the cell's metabolic and signaling networks.

Mechanism of Action

The primary mechanism of action of glycyl-L-tyrosine is to serve as a delivery vehicle for L-tyrosine. The process can be broken down into three key stages: cellular uptake, intracellular hydrolysis, and the subsequent metabolic and signaling effects of the released glycine and L-tyrosine.

Cellular Uptake and Transport

Glycyl-L-tyrosine is transported into the cell, where it is then available for metabolic processes. Studies on Chinese Hamster Ovary (CHO) cells have shown that dipeptides like GY are taken up by the cells and subsequently cleaved intracellularly before entering catabolic and anabolic pathways.[3] The exact transport mechanism for GY is not fully elucidated but is believed to involve peptide transporters.

Intracellular Hydrolysis

Once inside the cell, glycyl-L-tyrosine is rapidly hydrolyzed by intracellular peptidases, releasing free L-tyrosine and glycine.[3] This enzymatic cleavage is a critical step, as the intact dipeptide is not directly incorporated into proteins. The efficiency of this hydrolysis ensures a sustained intracellular supply of its constituent amino acids.

Figure 1: Cellular uptake and hydrolysis of Glycyl-L-tyrosine.

Impact on Cellular Metabolism

The liberation of intracellular L-tyrosine and glycine from glycyl-L-tyrosine directly impacts cellular metabolism by providing essential building blocks and participating in various metabolic pathways.

Protein Synthesis

The sustained availability of L-tyrosine is crucial for maintaining high rates of protein synthesis, particularly in recombinant protein production using CHO cells. Insufficient tyrosine levels can lead to a reduction in viable cell density and specific antibody production rates.[1][2]

Glycine Metabolism

Glycine is a non-essential amino acid with diverse roles in cellular metabolism. It is a precursor for the synthesis of proteins, glutathione, purines, and heme.[6][7] Glycine metabolism is interconnected with one-carbon metabolism, which is vital for the synthesis of nucleotides and for methylation reactions.[8][9]

Signaling Pathways Modulated by Glycyl-L-Tyrosine-Derived Amino Acids

While glycyl-L-tyrosine itself is not known to be a direct signaling molecule, its constituent amino acids, particularly L-tyrosine, are precursors for molecules that modulate key signaling pathways.

Receptor Tyrosine Kinase (RTK) Signaling

L-tyrosine is a fundamental component of proteins, including receptor tyrosine kinases (RTKs). These receptors are crucial for cellular processes like growth, differentiation, and metabolism. Ligand binding to an RTK induces receptor dimerization and autophosphorylation on tyrosine residues, which then serve as docking sites for downstream signaling proteins, activating pathways such as the MAPK/ERK and PI3K/Akt pathways.[10][11][12][13][14]

Figure 2: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

mTOR Signaling

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids are known to be potent activators of mTORC1. While the direct effect of glycyl-L-tyrosine on mTOR is not well-documented, the intracellular release of L-tyrosine and glycine contributes to the amino acid pool that sustains mTOR activity, which is crucial for protein synthesis and cell growth.[2]

Quantitative Data Summary

The supplementation of cell culture media with glycyl-L-tyrosine has been shown to have a significant impact on cell culture performance. The following tables summarize key quantitative findings from studies on CHO cells.

Table 1: Effect of Tyrosine Source on CHO Cell Culture Performance

| Parameter | L-Tyrosine (Y) | Glycyl-L-Tyrosine (GY) | Reference |

| Peak Viable Cell Density (VCD) (10^6 cells/mL) | Lower | Higher | [15] |

| Specific IgG Production Rate (Qp) (pg/cell/day) | Lower | Higher | [15] |

| Maximum Titer (g/L) | Lower | Higher | [15] |

Table 2: Impact of Glycyl-L-Tyrosine Concentration on CHO Cell Culture

| GY Concentration | Peak VCD (10^6 cells/mL) | Viability (%) | Titer (g/L) | Reference |

| Low | Decreased | Decreased | Decreased | [2] |

| High | Increased | Maintained | Increased | [2][4] |

Experimental Protocols

Quantification of Intracellular Glycyl-L-Tyrosine and Amino Acids by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of intracellular glycyl-L-tyrosine and its constituent amino acids from cultured cells.

Objective: To determine the intracellular concentrations of glycyl-L-tyrosine, L-tyrosine, and glycine.

Materials:

-

Cultured cells (e.g., CHO cells)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727), ice-cold

-

Acetonitrile, ice-cold

-

Water, LC-MS grade

-

Internal standards (e.g., stable isotope-labeled versions of the analytes)

-

LC-MS/MS system

Figure 3: Experimental workflow for intracellular metabolite quantification.

Procedure:

-

Cell Culture and Harvesting: Culture cells under desired conditions with glycyl-L-tyrosine supplementation. Harvest a known number of cells by centrifugation.

-

Washing: Quickly wash the cell pellet with ice-cold PBS to remove extracellular contaminants.

-

Metabolism Quenching and Extraction: Resuspend the cell pellet in an ice-cold extraction solvent (e.g., 80% methanol or a mixture of acetonitrile, methanol, and water). This step simultaneously quenches metabolic activity and extracts intracellular metabolites.

-

Cell Lysis: Disrupt the cells by methods such as sonication or freeze-thaw cycles.

-

Protein Precipitation and Clarification: Centrifuge the extract at high speed to pellet precipitated proteins and cell debris.

-

Sample Preparation for LC-MS/MS: Collect the supernatant, dry it under vacuum, and reconstitute it in a suitable solvent for LC-MS/MS analysis. Add internal standards at a known concentration.

-

LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with appropriate chromatographic separation and mass spectrometric detection parameters for the target analytes.[16][17][18][19]

-

Data Analysis: Quantify the analytes by comparing their peak areas to those of the internal standards and constructing a standard curve.

13C-Metabolic Flux Analysis (MFA)

This protocol provides a high-level overview of performing a ¹³C-MFA experiment to trace the metabolic fate of glycyl-L-tyrosine.

Objective: To quantify the metabolic fluxes through central carbon metabolism originating from glycyl-L-tyrosine.

Materials:

-

Cultured cells

-

Cell culture medium

-

¹³C-labeled glycyl-L-tyrosine (e.g., labeled on the glycine or tyrosine moiety)

-

GC-MS or LC-MS system

Procedure:

-

Experimental Design: Design the labeling experiment by choosing the appropriate ¹³C-labeled glycyl-L-tyrosine tracer.[20][21][22][23][24]

-

Isotope Labeling Experiment: Culture cells in a medium containing the ¹³C-labeled glycyl-L-tyrosine until isotopic steady state is reached.

-

Metabolite Extraction and Analysis: Harvest the cells and extract intracellular metabolites as described in Protocol 6.1. Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) using GC-MS or LC-MS.

-

Metabolic Modeling and Flux Calculation: Use a metabolic network model and specialized software to calculate the intracellular metabolic fluxes that best fit the measured extracellular fluxes and the intracellular labeling patterns.

Conclusion

Glycyl-L-tyrosine's primary mechanism of action in cellular metabolism is to serve as a highly soluble and stable source of L-tyrosine and glycine. Its uptake and subsequent intracellular hydrolysis provide essential building blocks for protein synthesis and precursors for various metabolic pathways. While not a direct signaling molecule, the provision of L-tyrosine supports the function of critical signaling networks, including the RTK and mTOR pathways, which are fundamental for cell growth, proliferation, and productivity. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and optimize the use of glycyl-L-tyrosine in their specific applications.

References

- 1. Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glycine metabolism in animals and humans: implications for nutrition and health | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 9. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 12. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 13. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 20. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 21. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 23. researchgate.net [researchgate.net]

- 24. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Glycyl-L-tyrosine: A Journey Through its Discovery and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the history, discovery, and chemical synthesis of Glycyl-L-tyrosine, a dipeptide of significant interest to researchers, scientists, and professionals in drug development. This document details the seminal discovery and outlines the evolution of its synthetic methodologies, supported by quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.

Discovery

The journey into the world of peptides began with the pioneering work of German chemist Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine (B94841) synthesis.[1] His groundbreaking research laid the foundation for understanding the structure and synthesis of proteins. In 1901, Fischer and his colleague Fourneau reported the first synthesis of a dipeptide, glycyl-glycine.[1][2] This pivotal achievement opened the door for the synthesis of other dipeptides.

The first documented synthesis of Glycyl-L-tyrosine is reported in a 1904 publication in Berichte der Deutschen Chemischen Gesellschaft.[3] This early method involved the reaction of L-tyrosine with chloroacetyl chloride in the presence of an aqueous solution of sodium hydroxide (B78521) to form N-chloroacetyl-L-tyrosine. Subsequent reaction with aqueous ammonia (B1221849) yielded Glycyl-L-tyrosine.[3] This foundational work established the basis for one of the most common methods still in use today.

Physicochemical Properties

Glycyl-L-tyrosine is a dipeptide composed of glycine (B1666218) and L-tyrosine linked by a peptide bond.[4] It is a white to off-white crystalline solid.[5][6] A key advantage of Glycyl-L-tyrosine over its constituent amino acid, L-tyrosine, is its significantly higher water solubility, making it a more suitable component for intravenous nutritional solutions and cell culture media.[7][8][9] The table below summarizes key physicochemical properties of Glycyl-L-tyrosine.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [4] |

| Molecular Weight | 238.24 g/mol | [4][5] |

| Melting Point | 278–285 °C (decomposition) | [5][10] |

| Appearance | White to light yellow solid | [5] |

| Solubility in Water | 35 mg/mL (with sonication) | [11] |

| LogP | -2.6 | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

Synthesis Methodologies

Several methods have been developed for the synthesis of Glycyl-L-tyrosine, ranging from classical solution-phase chemistry to enzymatic approaches. The most prominent methods are detailed below.

Acyl Chloride (Chloroacetyl Chloride) Method

This is the most historically significant and widely employed method for the synthesis of Glycyl-L-tyrosine.[7][12] The process involves two main steps: the formation of an N-chloroacetyl-L-tyrosine intermediate, followed by ammonolysis to yield the final dipeptide.

References

- 1. nobelprize.org [nobelprize.org]

- 2. ias.ac.in [ias.ac.in]

- 3. US6197998B1 - Process for producing N-glycyltyrosine and its crystal structure - Google Patents [patents.google.com]

- 4. Glycyl-L-tyrosine | C11H14N2O4 | CID 92829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glycyl-L-Tyrosine | Dipeptide for Cell Proliferation Media | Baishixing [aminoacids-en.com]

- 6. Glycyl-L-Tyrosine BP EP USP CAS 658-79-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 8. L-Tyrosine in Cell Culture [sigmaaldrich.com]

- 9. chayon.co.kr [chayon.co.kr]

- 10. N-Glycyl-L-tyrosine | 658-79-7 [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Natural Occurrence of Glycyl-L-tyrosine in Organisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycyl-L-tyrosine (Gly-Tyr) is a dipeptide composed of the amino acids glycine (B1666218) and L-tyrosine.[1] While it has been widely utilized as a synthetic supplement in cell culture media and parenteral nutrition due to its enhanced solubility and stability compared to free L-tyrosine, evidence increasingly points to its natural occurrence in a variety of organisms.[2][3][4] This guide provides a comprehensive technical overview of the current knowledge regarding the natural presence of Glycyl-L-tyrosine, its potential biosynthetic and metabolic pathways, and methodologies for its detection and analysis. While our understanding of its endogenous roles is still emerging, this document consolidates the available information to support further research and development.

Physicochemical Properties of Glycyl-L-tyrosine

A thorough understanding of the physicochemical properties of Glycyl-L-tyrosine is essential for its study and application.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1][5] |

| Molecular Weight | 238.24 g/mol | [1][5] |

| CAS Number | 658-79-7 | [1][5] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 278–285 °C (decomposition) | [4] |

| Solubility in Water | 35 mg/mL (at 25°C) | [2] |

| pKa | 2.2, 9.21 | [5] |

| LogP | -2.6 (extrapolated) | [5] |

Natural Occurrence of Glycyl-L-tyrosine

Contrary to its common description as a purely synthetic compound, Glycyl-L-tyrosine has been identified as an endogenous metabolite in several organisms spanning different kingdoms.

| Organism/System | Evidence | References |

| Plants | Identified as an endogenous metabolite in Solanum tuberosum (potato). | [2][3] |

| Protozoa | Reported to be present in Trypanosoma brucei. | [1][5] |

| Microorganisms | Found as a metabolite in microorganisms. | [2][3] |

| Human Gut Microbiota | Identified as a metabolite within the human gut microbiome. | [2][3] |

Note: Quantitative data on the natural concentrations of Glycyl-L-tyrosine in these organisms is currently not available in the cited literature.

Biosynthesis and Metabolism

The precise enzymatic pathways for the biosynthesis and degradation of Glycyl-L-tyrosine in the organisms where it is naturally found are not yet fully elucidated. However, based on known mechanisms of dipeptide synthesis and metabolism, plausible pathways can be proposed.

Proposed Biosynthetic Pathways

Two primary mechanisms are known for dipeptide biosynthesis: ribosomal synthesis followed by proteolysis, and non-ribosomal synthesis.

-

Proteolytic Degradation of Proteins: Endogenous Glycyl-L-tyrosine may be a product of the breakdown of larger proteins by proteases and peptidases.

-

Non-Ribosomal Peptide Synthesis (NRPS): In microorganisms, Non-Ribosomal Peptide Synthetases (NRPSs) are large, modular enzymes that can synthesize peptides, including dipeptides, directly from amino acids.[6] An NRPS module specific for glycine and tyrosine could catalyze the formation of Glycyl-L-tyrosine. This process involves the activation of the amino acids to aminoacyl-adenylates and their subsequent condensation.

References

- 1. Universal Sample Preparation Method for Characterization of Bacteria by Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS Based Metabolomics Analysis of Potato (Solanum tuberosum L.) Cultivars Irrigated with Quicklime Treated Acid Mine Drainage Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Glycyl-L-Tyrosine | Dipeptide for Cell Proliferation Media | Baishixing [aminoacids-en.com]

- 5. Glycyl-L-tyrosine | C11H14N2O4 | CID 92829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tyrosine phosphorylation and bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]

Glycyl tyrosine CAS number and molecular weight.

An In-depth Technical Guide to Glycyl-L-tyrosine

This technical guide provides a comprehensive overview of Glycyl-L-tyrosine, a dipeptide of significant interest to researchers, scientists, and professionals in drug development. It covers the fundamental chemical properties, biological applications, and detailed experimental methodologies related to this compound.

Core Chemical and Physical Properties

Glycyl-L-tyrosine is a dipeptide composed of glycine (B1666218) and L-tyrosine. It exists in both anhydrous and dihydrate forms, each with distinct properties. The dihydrate form is often utilized in applications requiring high solubility.

| Property | Anhydrous Glycyl-L-tyrosine | Glycyl-L-tyrosine Dihydrate |

| CAS Number | 658-79-7[1][2][3][4][5][6][7] | 39630-46-1[8][9][10][11] |

| Molecular Formula | C₁₁H₁₄N₂O₄[1][3][4][6][7] | C₁₁H₁₄N₂O₄ · 2H₂O[8] |

| Molecular Weight | 238.24 g/mol [1][2][3][4][5][6][7][12] | 274.27 g/mol [8][9][11] |

| Appearance | White to off-white solid[3] | White to off-white solid |

| Melting Point | 278–285 °C (with decomposition)[3] | Not available |

| Solubility | Poorly soluble in water | Highly soluble in water[9][13][14][15] |

| Storage Conditions | Store sealed and dry, below –20 °C[3] | Store sealed and dry, below –20 °C |

Biological Significance and Key Applications

The primary advantage of Glycyl-L-tyrosine over free L-tyrosine is its significantly higher aqueous solubility, which addresses a major formulation challenge in various biomedical applications.[2][9][15]

Parenteral Nutrition

L-tyrosine is an essential amino acid, particularly for neonates and patients with metabolic stress, but its low solubility has historically limited its inclusion in parenteral nutrition solutions.[9] Glycyl-L-tyrosine serves as a highly soluble and bioavailable source of tyrosine for intravenous feeding.[5][8] Once administered, it is rapidly hydrolyzed by peptidases in the body to release free glycine and L-tyrosine, which then become available for protein synthesis and other metabolic processes.[5][8][16] Clinical studies in neonates and animal models have demonstrated that parenteral administration of Glycyl-L-tyrosine effectively maintains tyrosine levels, supports growth, and promotes nitrogen balance.[5][9][17]

Cell Culture Media Supplementation

In the manufacturing of biologics using cell cultures (e.g., Chinese Hamster Ovary (CHO) cells), L-tyrosine is a critical nutrient for cell growth and protein production.[3][15] The poor solubility of L-tyrosine at neutral pH necessitates the use of separate, high-pH feed streams, which complicates the manufacturing process and introduces risks of pH fluctuations and precipitation.[13][15] Glycyl-L-tyrosine, particularly the dihydrate form, offers a highly soluble alternative that can be incorporated directly into pH-neutral concentrated feed media.[13][14][15] This simplifies the feeding strategy to a single-line process, reducing operational costs and improving process robustness and consistency.[13][14]

Experimental Protocols

Chemical Synthesis of Glycyl-L-tyrosine (Acyl Chloride Method)

This protocol describes a common method for the chemical synthesis of Glycyl-L-tyrosine.[6][7][10][12]

Step 1: Preparation of Glycyl Chloride Hydrochloride

-

Combine glycine (1.0 kg) and thionyl chloride (3.0 kg) in a suitable reaction vessel.

-

Heat the mixture to a gentle reflux and maintain for 6-8 hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting solid is triturated with isopropyl ether and then centrifuged to yield glycyl chloride hydrochloride.

Step 2: Synthesis of Glycyl-L-tyrosine

-

Dissolve L-tyrosine (1.0 kg) in water (8.0 kg).

-

Slowly add an alkaline solution, such as potassium carbonate (3.8 kg), while cooling the mixture to approximately -5°C.

-

Add the glycyl chloride hydrochloride (1.1 kg) in portions, ensuring the temperature is maintained below 10°C.

-

Once the addition is complete, allow the reaction to proceed at 0-5°C for 3-5 hours. Monitor the reaction for the disappearance of L-tyrosine.

-

Adjust the pH of the solution to 4.3-5.0 using dilute hydrochloric acid (3N).

-

The resulting precipitate, crude Glycyl-L-tyrosine, is collected by filtration.

Step 3: Purification

-

The crude product can be further purified by recrystallization from water to achieve the desired purity for pharmaceutical or cell culture applications.

Enzymatic Hydrolysis by Carboxypeptidase A

The enzymatic cleavage of Glycyl-L-tyrosine is a key aspect of its biological activity. Carboxypeptidase A (CPA), a zinc-containing protease, can hydrolyze the peptide bond. The reactivity of CPA towards Glycyl-L-tyrosine is notably pH-dependent.[18][19]

-

At low pH: The di-ionic form of the dipeptide is prevalent and undergoes hydrolysis via a nucleophilic mechanism, forming an acyl-enzyme intermediate.[18][19]

-

At high pH: The mono-ionic form of the dipeptide dominates. In this state, it acts as an inhibitor by chelating the active-site zinc ion, which blocks the catalytic activity of the enzyme.[18][19]

Methodology for an Enzymatic Assay:

-

Prepare a stock solution of Glycyl-L-tyrosine in a suitable buffer (e.g., Tris-HCl).

-

Prepare a working solution of Carboxypeptidase A in the same buffer.

-

In a reaction vessel, combine the buffer and the Glycyl-L-tyrosine solution and pre-incubate at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the Carboxypeptidase A solution.

-

Monitor the reaction over time by taking aliquots at various intervals.

-

The rate of hydrolysis can be quantified by measuring the appearance of the product (L-tyrosine or glycine) using methods such as High-Performance Liquid Chromatography (HPLC).

Visualizations of Workflows and Pathways

The following diagrams illustrate key processes involving Glycyl-L-tyrosine.

References

- 1. N-Glycyl-L-tyrosine: Overview, Applications in Synthesis of Triorganotin Derivatives and Preparation_Chemicalbook [chemicalbook.com]

- 2. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 3. Glycyl-L-Tyrosine | Dipeptide for Cell Proliferation Media | Baishixing [aminoacids-en.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]

- 7. EP0950664A1 - Process for producing n-glycyltyrosine - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The effect of graded intake of glycyl-L-tyrosine on phenylalanine and tyrosine metabolism in parenterally fed neonates with an estimation of tyrosine requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN103172695A - Preparation method of glycyl-tyrosine - Google Patents [patents.google.com]

- 11. Glycyl-L-tyrosine | C11H14N2O4 | CID 92829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Preparation method of glycyl-tyrosine - Eureka | Patsnap [eureka.patsnap.com]

- 13. Glycyl-L-Tyrosine Dihydrate | ajinomotocellistkorea [ajinomotocellistkorea.com]

- 14. chayon.co.kr [chayon.co.kr]

- 15. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]

- 16. Availability of amino acids supplied intravenously in healthy man as synthetic dipeptides: kinetic evaluation of L-alanyl-L-glutamine and glycyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Utilization of N-acetyl-L-tyrosine and glycyl-L-tyrosine during long-term parenteral nutrition in the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pH-Dependent reactivity for glycyl-L-tyrosine in carboxypeptidase-A-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Metabolism and Breakdown of Glycyl-L-tyrosine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vivo metabolism and breakdown of the dipeptide Glycyl-L-tyrosine (Gly-Tyr). The document details the enzymatic hydrolysis, subsequent metabolic pathways of its constituent amino acids, and relevant pharmacokinetic data. Methodologies for key experiments are outlined, and metabolic and experimental workflows are visually represented.

Introduction

Glycyl-L-tyrosine is a dipeptide composed of glycine (B1666218) and L-tyrosine. Due to its significantly higher aqueous solubility and stability compared to free L-tyrosine, it is frequently utilized in parenteral nutrition solutions as a source of tyrosine.[1][2][3] In vivo, Glycyl-L-tyrosine is rapidly metabolized, serving as an efficient pro-drug to deliver its constituent amino acids for protein synthesis and other metabolic processes.[1][4] Understanding the metabolic fate of this dipeptide is crucial for its application in clinical nutrition and drug development.

Enzymatic Hydrolysis and Metabolic Breakdown

The primary step in the in vivo metabolism of Glycyl-L-tyrosine is its rapid hydrolysis into glycine and L-tyrosine.[4] This cleavage of the peptide bond is catalyzed by various peptidases present in plasma and tissues.[1][4]

-

Enzymes Involved:

-

Peptidases: A broad range of peptidases contribute to the hydrolysis of Gly-Tyr.[4]

-

Carboxypeptidase A (CPA): This zinc-containing exopeptidase is known to hydrolyze Glycyl-L-tyrosine.[5][6] The catalytic activity of CPA on Gly-Tyr is pH-dependent; it acts as a substrate at lower pH, while at higher pH, it can act as an inhibitor by chelating the active-site zinc ion.[5][6][7]

-

Dipeptidyl Peptidases (DPPs): Enzymes like Dipeptidyl Peptidase 3 (DPP3) are zinc-dependent aminopeptidases that cleave dipeptides from the N-terminus of oligopeptides and are involved in various physiological processes.[8] While their specific and quantitative contribution to Gly-Tyr breakdown in vivo is not fully detailed, they represent a class of enzymes capable of such hydrolytic activity.

-

Following hydrolysis, the released glycine and L-tyrosine enter their respective endogenous metabolic pools.

-

Metabolic Fate of L-Tyrosine:

-

Protein Synthesis: Tyrosine is a fundamental building block for the synthesis of proteins.

-

Catecholamine Synthesis: It is a precursor for the synthesis of important neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine.[1][2]

-

Melanin Synthesis: In melanocytes, tyrosine is converted to melanin, the pigment responsible for skin, hair, and eye color.[1][2]

-

Thyroid Hormone Synthesis: Tyrosine is essential for the production of thyroid hormones (thyroxine and triiodothyronine).

-

Energy Production: Through catabolism, tyrosine can be converted to fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production.

-

-

Metabolic Fate of Glycine:

-

Protein Synthesis: Glycine is incorporated into proteins.

-

Precursor for other Biomolecules: It serves as a precursor for the synthesis of other important molecules such as porphyrins (a component of hemoglobin), purines (for DNA and RNA), and creatine (B1669601) (involved in energy metabolism in muscle).

-

Neurotransmitter: Glycine itself acts as an inhibitory neurotransmitter in the central nervous system.

-

The metabolic breakdown pathway is illustrated in the following diagram:

Pharmacokinetic Data

Intravenously administered Glycyl-L-tyrosine is rapidly cleared from the plasma.[4] Its primary function as a tyrosine source is reflected in its pharmacokinetic profile, which is characterized by rapid hydrolysis and utilization.

| Parameter | Species | Condition | Value | Reference |

| Half-life (t½) | Human | Healthy | ~3.4 minutes | [4] |

| Human | Hepatic Failure | Half-life of released tyrosine was retarded (90.2 +/- 32.2 min vs 14.4 +/- 1.4 min in controls) | [9] | |

| Human | Renal Failure (Hemodialysis) | Half-life in plasma prolonged (131.3 +/- 12 min vs 101.7 +/- 4.9 min in controls) | [10] | |

| Whole-body Clearance (Cltot) | Human | Healthy | 1,781 +/- 184 ml/min | [10] |

| Human | Healthy | 1,780 +/- 199 mL/kg/min | [9] | |

| Human | Renal Failure (Hemodialysis) | Decreased to 858 +/- 73 ml/min | [10] | |

| Human | Hepatic Failure | Comparable to controls | [9] | |

| Urinary Excretion | Rat | Total Parenteral Nutrition | 0.5% of infused amount | [11] |

Experimental Protocols

The in vivo metabolism of Glycyl-L-tyrosine is typically investigated using animal models or in human clinical studies, often in the context of parenteral nutrition. A representative experimental workflow is described below.

Objective: To determine the pharmacokinetic profile and metabolic fate of Glycyl-L-tyrosine in a rat model.

Materials:

-

Male Wistar rats (180-200 g)[12]

-

Glycyl-L-tyrosine solution for infusion

-

Catheters for infusion and blood sampling

-

Metabolic cages for urine and feces collection

-

Analytical equipment: High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column[12]

Methodology:

-

Animal Preparation:

-

Rats are acclimatized to the laboratory conditions.

-

Surgical implantation of catheters into a major blood vessel (e.g., jugular vein) for infusion and another for blood sampling (e.g., carotid artery). Animals are allowed to recover from surgery.

-

-

Experimental Groups:

-

Infusion and Sample Collection:

-

The respective solutions are infused continuously over a set period (e.g., 7 days).[12]

-

Blood samples are collected at predetermined time points into heparinized tubes.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and feces are collected daily using metabolic cages.

-

-

Sample Analysis:

-

Plasma, urine, and tissue homogenate samples are deproteinized (e.g., with sulfosalicylic acid).

-

The concentrations of Glycyl-L-tyrosine, glycine, and tyrosine are quantified using a reversed-phase HPLC method.[12] This typically involves pre-column derivatization of the amino acids to allow for fluorescent or UV detection.

-

Mass spectrometry-based methods can also be employed for more detailed metabolite profiling.[13][14][15][16][17]

-

-

Data Analysis:

-

Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated from the plasma concentration-time data.

-

Nitrogen balance can be assessed to determine the nutritional efficacy of the dipeptide.[12]

-

The following diagram illustrates a typical experimental workflow:

References

- 1. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Glycyl-L-Tyrosine Dihydrate | ajinomotocellistkorea [ajinomotocellistkorea.com]

- 4. Glycyl tyrosine | 39630-46-1 | Benchchem [benchchem.com]

- 5. pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pH-Dependent reactivity for glycyl-L-tyrosine in carboxypeptidase-A-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. Utilization of tyrosine-containing dipeptides and N-acetyl-tyrosine in hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Utilization of tyrosine dipeptides and acetyltyrosine in normal and uremic humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Utilization of N-acetyl-L-tyrosine and glycyl-L-tyrosine during long-term parenteral nutrition in the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An integrated strategy for in vivo metabolite profiling using high-resolution mass spectrometry based data processing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analytical Approaches to Metabolomics and Applications to Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]

Glycyl-L-Tyrosine: A Technical Guide to a Soluble Precursor for Catecholamine Neurotransmitters

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-tyrosine is an essential amino acid and the metabolic precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—which are critical for mood, focus, and stress response. However, its therapeutic and research applications are hampered by poor aqueous solubility. Glycyl-L-tyrosine, a dipeptide of glycine (B1666218) and L-tyrosine, overcomes this limitation by offering significantly enhanced solubility and stability, while serving as an efficient prodrug.[1][2] Following administration, it undergoes rapid and complete hydrolysis in the bloodstream, releasing free L-tyrosine for transport across the blood-brain barrier and subsequent conversion into key neurotransmitters. This guide provides a comprehensive technical overview of Glycyl-L-tyrosine, including its synthesis, pharmacokinetics, mechanism of action, and relevant experimental protocols.

Physicochemical Properties and Pharmacokinetics

The primary advantage of Glycyl-L-tyrosine lies in its superior solubility compared to its parent amino acid, L-tyrosine. This property is crucial for the preparation of concentrated solutions for parenteral nutrition and experimental administration without resorting to extreme pH levels.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the solubility and pharmacokinetic profile of Glycyl-L-tyrosine.

| Parameter | L-Tyrosine | Glycyl-L-Tyrosine | Reference |

| Solubility in Water (25°C, neutral pH) | ~0.45 g/L | ~36.9 g/L | [4][5] |

| Solubility Enhancement | - | Up to 50-fold vs. L-Tyrosine | [1][2] |

| Table 1: Comparative Solubility of L-Tyrosine and Glycyl-L-Tyrosine. |

| Parameter | Value | Subject | Reference |

| Plasma Elimination Half-Life | 3.4 ± 0.3 minutes | Healthy Male Subjects | [6] |

| Hydrolysis | Rapid and quantitative | Healthy Male Subjects | [6] |

| Metabolic Fate | Releases equimolar glycine and tyrosine | Healthy Male Subjects | [6] |

| Whole-Body Clearance | 1,780 ± 199 mL/kg/min | Healthy Control Subjects | [7] |

| Table 2: Pharmacokinetic Parameters of Intravenously Administered Glycyl-L-Tyrosine. |

Mechanism of Action: From Dipeptide to Neurotransmitter

The journey of Glycyl-L-tyrosine from administration to its ultimate effect as a neurotransmitter precursor involves three key stages: peripheral hydrolysis, transport across the blood-brain barrier, and enzymatic conversion in the brain.

Systemic Hydrolysis and Bioavailability

Upon intravenous administration, Glycyl-L-tyrosine is rapidly and quantitatively hydrolyzed by peptidases in the plasma into its constituent amino acids, glycine and L-tyrosine.[6] The elimination half-life of the intact dipeptide is remarkably short, approximately 3.4 minutes, leading to a prompt and equimolar increase in plasma concentrations of free L-tyrosine.[6] This efficient conversion makes Glycyl-L-tyrosine an excellent vehicle for delivering tyrosine systemically. Studies in rats have shown that parenteral administration of Glycyl-L-tyrosine effectively maintains normal tyrosine levels in plasma, liver, and kidney.[8]

Blood-Brain Barrier Transport

The central nervous system is protected by the blood-brain barrier (BBB), which tightly regulates the entry of substances. Free L-tyrosine, liberated from the hydrolysis of Glycyl-L-tyrosine, crosses the BBB via the large neutral amino acid (LNAA) transport system, also known as LAT1.[9][10] This transport is a crucial, rate-limiting step for brain catecholamine synthesis. It is important to note that this transporter is shared by other LNAAs, meaning that transport can be competitive.[10] The rapid hydrolysis of Glycyl-L-tyrosine in the periphery suggests that it is primarily the free L-tyrosine that is transported into the brain, rather than the intact dipeptide.

Catecholamine Synthesis Pathway

Once inside the brain, L-tyrosine serves as the initial substrate for the synthesis of dopamine, norepinephrine, and epinephrine. This multi-step enzymatic pathway is fundamental to neuronal function.

Experimental Protocols

Chemical Synthesis of Glycyl-L-Tyrosine (Acyl Chloride Method)

This protocol is a representative method for the synthesis of Glycyl-L-tyrosine based on the condensation of L-tyrosine with chloroacetyl chloride followed by ammonolysis.

Materials:

-

L-Tyrosine

-

Chloroacetyl chloride

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 5M)

-

Toluene (B28343) or other suitable organic solvent

-

Concentrated ammonia (B1221849) solution (Ammonium hydroxide)

-

Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

Procedure:

-

N-Chloroacetylation of L-Tyrosine: a. Dissolve L-Tyrosine in a mixture of aqueous NaOH solution and an organic solvent like toluene in a reaction vessel equipped with a stirrer and temperature control. b. Cool the mixture to between -5°C and 0°C. c. Slowly and simultaneously add chloroacetyl chloride and additional NaOH solution, maintaining the pH between 12.0 and 12.5 and the temperature below 5°C. d. Monitor the reaction for the disappearance of L-Tyrosine using a suitable method (e.g., HPLC). e. Upon completion, separate the aqueous layer. Acidify the aqueous layer with HCl to a pH of approximately 2.5 to precipitate the N-chloroacetyl-L-tyrosine. f. Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

-

Ammonolysis of N-chloroacetyl-L-tyrosine: a. Suspend the dried N-chloroacetyl-L-tyrosine in concentrated ammonia solution in a sealed reaction vessel. The ratio of solid to ammonia solution should be optimized (e.g., 1:5 to 1:20 w/v). b. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by HPLC). c. After the reaction, remove excess ammonia by evaporation under reduced pressure at 40-50°C. d. The resulting residue contains the crude Glycyl-L-tyrosine.

-

Purification: a. Dissolve the crude product in a minimal amount of hot deionized water. b. Allow the solution to cool slowly to induce crystallization. c. Collect the purified Glycyl-L-tyrosine crystals by filtration, wash with a small amount of cold water, and dry thoroughly.

In Vivo Protocol: Assessing Brain Catecholamine Levels After Glycyl-L-Tyrosine Administration

This protocol outlines a representative workflow for an animal study to quantify the effects of Glycyl-L-tyrosine on brain neurotransmitter levels.

Materials & Equipment:

-

Experimental animals (e.g., male Wistar rats)

-

Glycyl-L-tyrosine solution in sterile saline

-

Vehicle control (sterile saline)

-

Anesthesia and surgical equipment for tissue collection

-

Brain tissue homogenization equipment (e.g., sonicator)

-

Refrigerated centrifuge

-

Perchloric acid (e.g., 0.1 M) containing an antioxidant like EDTA

-

High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)

Procedure:

-

Animal Dosing: a. Acclimatize animals to laboratory conditions. b. Divide animals into at least two groups: Vehicle control and Glycyl-L-tyrosine treatment. c. Administer the Glycyl-L-tyrosine solution or vehicle via the desired route (e.g., intraperitoneal injection or intravenous infusion). Doses should be determined from literature or pilot studies.

-

Tissue Collection: a. At a predetermined time point post-administration (e.g., 30-60 minutes), anesthetize the animals deeply. b. Decapitate the animal and rapidly dissect the brain on an ice-cold surface. c. Isolate the brain regions of interest (e.g., prefrontal cortex, striatum). d. Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.

-

Sample Preparation: a. Weigh the frozen brain tissue sample. b. Homogenize the tissue in a fixed volume of ice-cold 0.1 M perchloric acid.[11] c. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C. d. Collect the supernatant, which contains the catecholamines and their metabolites.[11]

-

HPLC-ECD Analysis: a. Filter the supernatant through a 0.22 µm syringe filter. b. Inject a defined volume of the filtered supernatant into the HPLC-ECD system. c. Use a reverse-phase C18 column and a mobile phase optimized for catecholamine separation. d. The electrochemical detector is set to an oxidizing potential that allows for the sensitive detection of dopamine, norepinephrine, and their metabolites (e.g., DOPAC, HVA). e. Quantify the neurotransmitter concentrations by comparing the peak areas from the samples to those of a standard curve generated from known concentrations of the analytes.

Visualization of Experimental and Physiological Workflow

The following diagram illustrates the logical flow from the administration of Glycyl-L-tyrosine to its ultimate impact on brain function.

Conclusion

Glycyl-L-tyrosine stands out as a highly effective and practical solution to the solubility challenges posed by L-tyrosine. Its rapid and complete conversion to L-tyrosine in vivo ensures high bioavailability of the precursor for brain neurotransmitter synthesis. For researchers in neuroscience and professionals in drug development, Glycyl-L-tyrosine offers a reliable tool for investigating the roles of the catecholaminergic systems in health and disease, and for developing novel therapeutic strategies targeting these pathways. Its established use in parenteral nutrition underscores its safety and efficacy as a source of tyrosine.

References

- 1. Buy Glycyl-L-tyrosine | 658-79-7 | >98% [smolecule.com]

- 2. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]

- 3. Glycyl-L-Tyrosine Dihydrate | ajinomotocellistkorea [ajinomotocellistkorea.com]

- 4. L-Tyrosine in Cell Culture [sigmaaldrich.com]

- 5. chayon.co.kr [chayon.co.kr]

- 6. Availability of amino acids supplied intravenously in healthy man as synthetic dipeptides: kinetic evaluation of L-alanyl-L-glutamine and glycyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Utilization of tyrosine-containing dipeptides and N-acetyl-tyrosine in hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Transport of Amino Acids Across the Blood-Brain Barrier [frontiersin.org]

- 10. Support for limited brain availability of tyrosine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A method for the estimation of the catecholamines and their metabolites in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways Involving Glycyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-tyrosine, a dipeptide composed of glycine (B1666218) and L-tyrosine, serves as a crucial molecule in various biochemical and pharmaceutical contexts. Primarily recognized as a highly soluble and bioavailable precursor to L-tyrosine, its principal biochemical pathway involves enzymatic hydrolysis into its constituent amino acids. This guide provides a comprehensive overview of the synthesis, metabolic fate, and potential, though less substantiated, signaling roles of Glycyl-L-tyrosine. It includes detailed quantitative data, experimental methodologies, and visual representations of the relevant biochemical pathways to support advanced research and drug development.

Introduction

Glycyl-L-tyrosine is a dipeptide with significant applications in parenteral nutrition and as a supplement in cell culture media, owing to its enhanced solubility and stability compared to free L-tyrosine.[1][2] While its primary role is metabolic, functioning as a delivery vehicle for L-tyrosine, there are speculative mentions of it acting as a signaling molecule.[1] This guide will delve into the established biochemical pathways of Glycyl-L-tyrosine, focusing on its synthesis and degradation, and will also explore the downstream metabolic significance of its hydrolysis products, glycine and L-tyrosine.

Synthesis of Glycyl-L-tyrosine

The chemical synthesis of Glycyl-L-tyrosine can be achieved through several methods, with the acyl chloride method and the carbodiimidazole method being two prominent approaches.

-

Acyl Chloride Method: This method involves the reaction of chloroacetyl chloride with L-tyrosine (or its ester) under alkaline conditions to form N-chloroacetyl-L-tyrosine. This intermediate is then subjected to ammonolysis to yield Glycyl-L-tyrosine.[3]

-

Carbodiimidazole Method: In this approach, glycine is first protected with a benzyloxycarbonyl group. Subsequently, N,N'-carbonyldiimidazole is used as a condensing agent to facilitate the reaction with an L-tyrosine ester. The final step involves the removal of the protecting groups to yield Glycyl-L-tyrosine.[3]

Core Biochemical Pathway: Hydrolysis

The central biochemical pathway involving Glycyl-L-tyrosine is its hydrolysis into glycine and L-tyrosine. This catabolic process is primarily mediated by peptidases, with carboxypeptidase A being a key enzyme in this transformation.

Enzymatic Degradation by Carboxypeptidase A

Carboxypeptidase A (CPA), a zinc-containing metalloenzyme, catalyzes the hydrolysis of the peptide bond in Glycyl-L-tyrosine. The reactivity of CPA towards Glycyl-L-tyrosine is notably pH-dependent.[4][5]

-

At low pH: The di-ionic form of Glycyl-L-tyrosine is prevalent and acts as a substrate for CPA, undergoing hydrolysis.[4][5]

-

At high pH: The mono-ionic form of the dipeptide predominates and acts as an inhibitor by chelating the active-site zinc ion of CPA.[4][5]

The hydrolysis reaction proceeds via a nucleophilic mechanism, leading to the formation of an acyl-enzyme intermediate.[4][5]

Logical Flow of Glycyl-L-tyrosine Hydrolysis

References

- 1. N-Glycyl-L-tyrosine: Overview, Applications in Synthesis of Triorganotin Derivatives and Preparation_Chemicalbook [chemicalbook.com]

- 2. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 4. pH-Dependent reactivity for glycyl-L-tyrosine in carboxypeptidase-A-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Uses of Glycyl-L-Tyrosine Derivatives: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-tyrosine, a dipeptide of glycine (B1666218) and the aromatic amino acid L-tyrosine, serves as a foundational structure for a range of derivatives with significant therapeutic potential. Due to the poor aqueous solubility of L-tyrosine, Glycyl-L-tyrosine and its analogs are of considerable interest as more bioavailable prodrugs.[1][2] This technical guide provides an in-depth overview of the current understanding and potential applications of these derivatives, focusing on their anti-inflammatory, antimicrobial, and cardiovascular effects. The information presented herein is intended to support researchers and drug development professionals in exploring this promising class of compounds.

Glycyl-L-tyrosine itself is recognized for its role in parenteral nutrition, where it provides a soluble source of tyrosine, an essential precursor for the synthesis of catecholamines like dopamine, norepinephrine, and epinephrine.[1][3][4] Beyond this nutritional application, derivatization of the Glycyl-L-tyrosine backbone has been explored to develop novel therapeutic agents. These derivatives have shown promise in preclinical studies for a variety of conditions, which will be detailed in the subsequent sections.

Potential Therapeutic Applications

Anti-inflammatory Activity

Glycyl-L-tyrosine derivatives have emerged as potential candidates for the development of novel anti-inflammatory agents. Chronic inflammation is a key pathological feature of numerous diseases, and the modulation of inflammatory pathways is a major focus of drug discovery.

Some studies have explored the conjugation of Glycyl-L-tyrosine with other molecules to enhance anti-inflammatory effects. For instance, derivatives of xanthones conjugated with L-tyrosine have been shown to significantly decrease the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5] One such amino ester of L-tyrosine was found to be the most effective in reducing IL-6 production, with an efficacy of 52.2 ± 13.2%.[5]

Furthermore, the glycine component of these dipeptides may contribute to their anti-inflammatory properties. Glycine has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, in response to tumor necrosis factor-alpha (TNF-α).[6]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Derivatives of amino acids, including tyrosine, have shown promise in this area. Cationic surfactant analogues derived from L-tyrosine esters have been synthesized and screened for their antibacterial activity.[7][8] These compounds were generally more active against Gram-positive than Gram-negative bacteria, with their activity increasing with the length of the alkyl chain up to a certain point.[7][8]

While specific minimum inhibitory concentration (MIC) values for simple Glycyl-L-tyrosine derivatives are not widely reported in the literature, studies on more complex tyrosine derivatives provide a basis for further investigation. For example, certain L-tyrosine esters have demonstrated varying levels of antimicrobial activity, suggesting that modification of the Glycyl-L-tyrosine structure could yield potent antimicrobial agents.[7][8]

Cardiovascular Effects

The role of tyrosine as a precursor to catecholamines suggests that Glycyl-L-tyrosine derivatives could have applications in cardiovascular medicine.[9][10][11] Studies have shown that parenteral administration of tyrosine-containing dipeptides can elevate serum tyrosine levels and modulate blood pressure in animal models.[9] For instance, in hypotensive rats, several tyrosine-containing dipeptides, when administered intra-arterially, caused significant elevations in blood pressure.[9] Conversely, when given intraperitoneally to spontaneously hypertensive rats, these same dipeptides lowered blood pressure.[9]

These findings suggest that Glycyl-L-tyrosine derivatives could be developed as prodrugs to deliver tyrosine and influence catecholamine synthesis, thereby offering a novel approach to managing cardiovascular conditions characterized by dysregulated blood pressure. Additionally, the cardioprotective effects of natural dipeptides are an area of active research, with some studies indicating their potential to mitigate ischemia-reperfusion injury.[12]

Quantitative Data

The following tables summarize the available quantitative data for various tyrosine derivatives, illustrating their potential biological activities. It is important to note that data for simple Glycyl-L-tyrosine derivatives are limited, and much of the available information pertains to more complex conjugates or ester derivatives.

Table 1: Anti-inflammatory and Cytotoxic Activity of Tyrosine Derivatives

| Compound/Derivative | Assay | Target/Cell Line | Result (IC50/EC50) | Reference |

| Xanthone-L-tyrosine amino ester (X1AELT) | IL-6 Production | LPS-stimulated macrophages | 52.2 ± 13.2% inhibition | [5] |

| Tylophorine derivative 1 | TNF-α Inhibition | Raw 264.7 cells | IC50 = 125 nM | [13] |

| Tylophorine derivative 2 | TNF-α Inhibition | Raw 264.7 cells | IC50 = 78 nM | [13] |

| Tylophorine derivative 4 | TNF-α Inhibition | Raw 264.7 cells | IC50 = 36 nM | [13] |

| Indomethacin-dipeptide prodrug | COX-2 Inhibition | In vitro | Selective COX-2 inhibition | [14] |

| NSAID-dipeptide conjugates | Anti-inflammatory | Carrageenan-induced paw edema | Potent in vivo activity | [15][16] |

Table 2: Antimicrobial Activity of Tyrosine Derivatives

| Compound/Derivative | Organism | Result (MIC) | Reference |

| Cationic L-tyrosine C8 ester | S. aureus | - | [7][8] |

| Cationic L-tyrosine C10 ester | S. aureus | - | [7][8] |

| Cationic L-tyrosine C12 ester | S. aureus | - | [7][8] |

| Cationic L-tyrosine C8 ester | E. coli | - | [7][8] |

| Cationic L-tyrosine C10 ester | E. coli | - | [7][8] |

| L-GL13K (L-amino acid peptide) | S. gordonii | >512 µg/ml | [17] |

| D-GL13K (D-amino acid peptide) | S. gordonii | Lower than L-GL13K | [17] |

| L-GL13K (L-amino acid peptide) | P. aeruginosa | >512 µg/ml | [17] |

| D-GL13K (D-amino acid peptide) | P. aeruginosa | Lower than L-GL13K | [17] |

Note: Specific MIC values for the cationic L-tyrosine esters were not provided in the abstract.

Table 3: Pharmacokinetic Parameters of a D-Peptide Derivative (RD2)

| Parameter | Value | Administration Route | Reference |

| Cmax/D | 0.06 (μg/g)/(mg/kg) | i.v., i.p., s.c., p.o. | [18][19] |

| Brain/Plasma Ratio | 0.7 - 1.0 | i.v., i.p., s.c., p.o. | [18][19] |

| Terminal Half-life (plasma) | > 2 days | i.v., i.p., s.c., p.o. | [18][19] |

| Bioavailability | High | i.p., s.c., p.o. | [18][19] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Glycyl-L-tyrosine derivatives are likely mediated through various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Catecholamine Biosynthesis Pathway